molecular formula C20H21N3O4 B2936811 N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-38-2

N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2936811
CAS No.: 877649-38-2
M. Wt: 367.405
InChI Key: OGXSXHAZMUGVNF-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrido[1,2-a]pyrimidine structure. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and diketones under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and solvents is optimized to increase yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenethyl group can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Phenolic compounds and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential. It may have applications in treating diseases such as cancer and inflammatory disorders.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)acetamide: This compound shares a similar phenethyl group but lacks the pyrimidine ring.

  • 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: This compound lacks the phenethyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-4-7-18-22-11-15(20(25)23(18)12-13)19(24)21-9-8-14-5-6-16(26-2)17(10-14)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXSXHAZMUGVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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